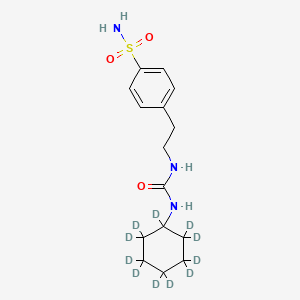

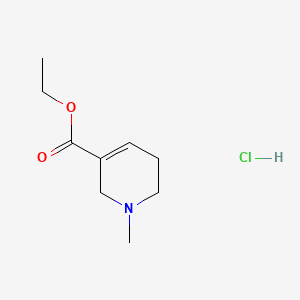

![molecular formula C30H34O5 B588076 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde CAS No. 1402066-95-8](/img/structure/B588076.png)

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

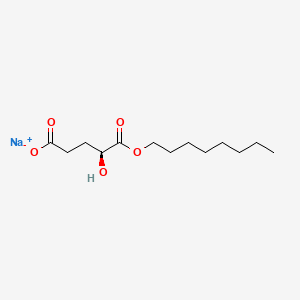

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is a sesquiterpene-based meroterpenoid isolated from the leaves of Psidium guajava (guava). This compound has garnered significant attention due to its unique chemical structure and notable biological activities, particularly its cytotoxic effects on various cancer cell lines .

Biochemische Analyse

Biochemical Properties

Psiguadial D interacts with various biomolecules in biochemical reactions. It acts as an inhibitor of human hepatoma cells (HepG2) and protein tyrosine phosphatase 1B (PTP1B) . The nature of these interactions involves the regulation of the immune system, suppression of signal transfer and tumor cell adhesion, and an impediment to tumor angiogenesis and cell proliferation .

Cellular Effects

Psiguadial D has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the growth of HepG2 cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Psiguadial D involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, showing significant cytotoxicity toward HepG2 and HepG2/ADM cells .

Vorbereitungsmethoden

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is typically isolated from the methanolic extracts of Psidium guajava leaves. The isolation process involves several chromatographic techniques, including normal-phase silica gel, Sephadex LH-20, and MCI column chromatography, followed by preparative high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying sesquiterpene-based meroterpenoids. In biology and medicine, this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2, HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . Its strong inhibitory effect on the growth of these cells makes it a promising candidate for anticancer drug development . Additionally, this compound has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a target for treating type 2 diabetes and obesity .

Wirkmechanismus

The mechanism of action of 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells. This process is mediated through the activation of caspases and the mitochondrial pathway . This compound also inhibits the activity of protein tyrosine phosphatase 1B, thereby modulating insulin signaling pathways and glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is unique among sesquiterpene-based meroterpenoids due to its distinct chemical structure and potent biological activities. Similar compounds include Psiguadial A, Psiguadial C, and Guadial A, which are also isolated from Psidium guajava . These compounds share structural similarities but differ in their specific biological activities and chemical properties .

Eigenschaften

IUPAC Name |

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEIRDXSUKFMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the cytotoxic potential of Psiguadial D?

A1: The study demonstrated that Psiguadial D exhibits cytotoxic activity against the MCF7 breast cancer cell line. The IC50 value, which represents the concentration of a substance required to inhibit cell viability by 50%, was determined to be 22.1 μg/mL []. This finding suggests that Psiguadial D may have potential as an anticancer agent, but further research is needed to understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

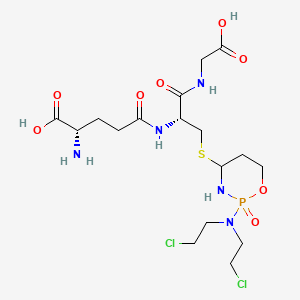

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)

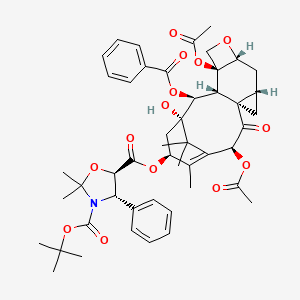

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

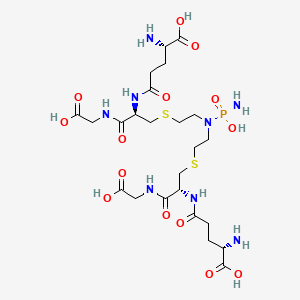

![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)